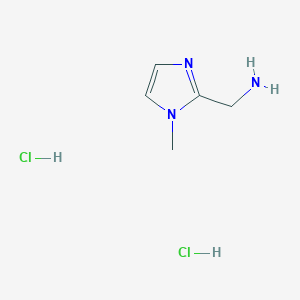

(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

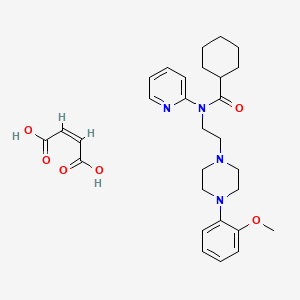

“(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11Cl2N3. It has a molecular weight of 184.06 g/mol . This compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives have shown biological activity as antibacterial and anti-inflammatory agents .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group. Attached to the other nitrogen atom of the imidazole ring is a methanamine group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 184.06 g/mol and a monoisotopic mass of 183.0330028 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed novel derivatives and complexes incorporating the imidazole framework for diverse scientific applications. These compounds are synthesized through various chemical reactions, characterized by spectroscopic methods, and evaluated for their physical and chemical properties. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole has been achieved, demonstrating the potential of imidazole derivatives in creating new chemical entities with distinct properties (Vishwanathan & Gurupadayya, 2014).

Biological Activities

Some derivatives have been evaluated for their biological activities, including antimicrobial and cytotoxic effects. The design and synthesis of metal complexes derived from Schiff base ligands, involving imidazole derivatives, have shown significant biological activities against various bacterial and fungal strains, and even exhibited cytotoxicity against cancer cell lines (al-Hakimi et al., 2020). Additionally, the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines have been compared with cisplatin, revealing significant cytotoxic activity in cancer cells (Ferri et al., 2013).

Catalysis and Chemical Reactions

The compound and its derivatives have been used as catalysts or ligands in various chemical reactions, demonstrating their versatility in synthetic chemistry. For example, copper(I)/O2 chemistry with imidazole-containing tripodal tetradentate ligands has been investigated, showcasing differences in their chemistry and potential applications in catalytic processes (Lee et al., 2009).

Material Science Applications

The compound's derivatives have also been explored for their applications in material science, such as in the development of corrosion inhibitors and fluorescence probes. Amino acid compounds derived from imidazole have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions, highlighting the potential of these compounds in protecting materials from corrosion (Yadav, Sarkar, & Purkait, 2015). Moreover, the synthesis and fluorescence properties of a Zn2+ fluorescent probe based on an imidazole derivative have been reported, indicating its use in sensing and detection applications (Wen-yao, 2012).

Orientations Futures

The future directions for research on “(1-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride” and related compounds could include further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of imidazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-3H,4,6H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJQTCGJLJPNJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478564 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-67-5 |

Source

|

| Record name | 1-(1-Methyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)